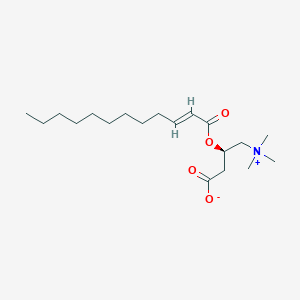
trans-2-Dodecenoyl-L-carnitine, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Dodecenoyl-L-carnitine: is a medium-chain acylcarnitine that belongs to the class of acylcarnitines. It is primarily produced from L-carnitine, which plays a crucial role in fatty acid metabolic pathways. This compound acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Dodecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-dodecenoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of trans-2-Dodecenoyl-L-carnitine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: trans-2-Dodecenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry: trans-2-Dodecenoyl-L-carnitine is used as an analytical reference standard for the quantification of the analyte in biological samples using techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography/tandem quadrupole mass spectrometry (HPLC-TQMS) .
Biology: In biological research, trans-2-Dodecenoyl-L-carnitine serves as a specific diagnostic metabolite biomarker. It is used to determine the presence of very-long-chain acyl CoA dehydrogenase (VLCAD) deficiency in biological samples .
Medicine: In medical research, trans-2-Dodecenoyl-L-carnitine is used to study metabolic disorders and mitochondrial function. It helps in understanding the role of acylcarnitines in fatty acid metabolism and energy production .
Industry: In the industrial sector, trans-2-Dodecenoyl-L-carnitine is used in the production of dietary supplements and pharmaceuticals that target metabolic and mitochondrial disorders .
Mechanism of Action
trans-2-Dodecenoyl-L-carnitine exerts its effects by acting as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. This process is essential for the β-oxidation of fatty acids to acetyl CoA, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include carnitine acyltransferases and acyl-CoA dehydrogenases .
Comparison with Similar Compounds
- trans-2-Tetradecenoyl-L-carnitine
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- trans-2-Decenoyl-L-carnitine
Comparison: trans-2-Dodecenoyl-L-carnitine is unique due to its specific role as a diagnostic metabolite biomarker for VLCAD deficiency. While other acylcarnitines also participate in fatty acid metabolism, trans-2-Dodecenoyl-L-carnitine’s specific structure and function make it particularly valuable in clinical and research settings .
Properties
Molecular Formula |
C19H35NO4 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(3R)-3-[(E)-dodec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H35NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h13-14,17H,5-12,15-16H2,1-4H3/b14-13+/t17-/m1/s1 |
InChI Key |
OWRLUKFWNGLGIE-TUQDCPSNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




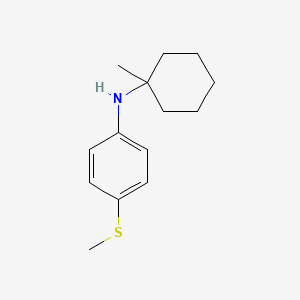


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

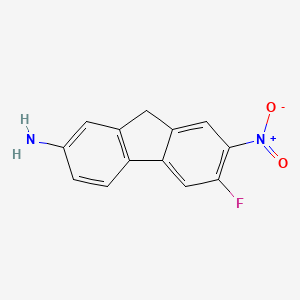
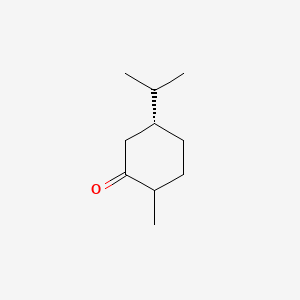
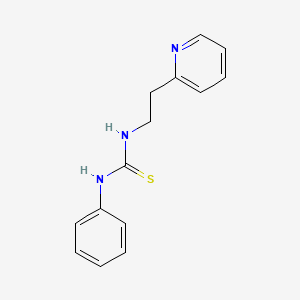
methanone](/img/structure/B11942024.png)
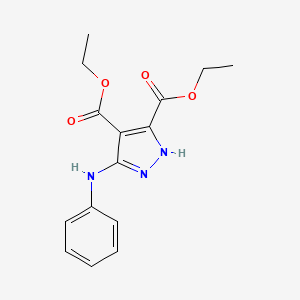
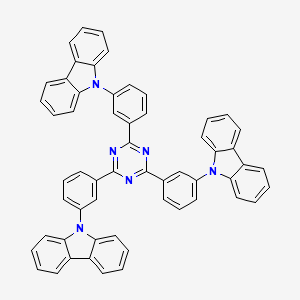
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
